N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic organic compound characterized by a piperidine core substituted with a chiral (S)-2-amino-3-methyl-butyryl group at the 1-position and an N-cyclopropyl-acetamide moiety at the 4-position. The (S)-2-amino-3-methyl-butyryl group introduces a branched amino acid residue, while the cyclopropane ring in the acetamide substituent contributes unique steric and electronic properties.
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-6-13(7-9-17)18(11(3)19)12-4-5-12/h10,12-14H,4-9,16H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDYYJKWIWLRDA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134831 | |
| Record name | Acetamide, N-[1-[(2S)-2-amino-3-methyl-1-oxobutyl]-4-piperidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354001-75-4 | |
| Record name | Acetamide, N-[1-[(2S)-2-amino-3-methyl-1-oxobutyl]-4-piperidinyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354001-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-[(2S)-2-amino-3-methyl-1-oxobutyl]-4-piperidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an acetamide group, and a cyclopropyl moiety, which contribute to its unique biological profile. Its molecular formula is with a molar mass of 269.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇N₃O₂ |
| Molar Mass | 269.38 g/mol |
| CAS Number | 110187-51-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The cyclopropyl group enhances binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.
Antiviral Activity
Research indicates that the compound exhibits significant antiviral properties. A study highlighted that the insertion of the cyclopropyl group improved the antiviral activity with an effective concentration (EC50) of 0.020 µM against certain viral strains .
Antioxidant Activity
The antioxidant potential was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) method, which yielded an ORAC-FL value comparable to Trolox, indicating substantial free radical scavenging ability .
Antitumor Effects
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and blocking cell cycle progression at the G2/M phase .
Case Studies
- Cell-Based Studies : In one study, the compound was shown to prevent epithelial-to-mesenchymal transition (EMT) in cancer cells, which is crucial for metastasis. It also reduced cell migration and colonization potential .
- Enzyme Inhibition : The compound selectively inhibited carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The IC50 value for CAIX inhibition was determined to be 24 nM .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Features
The compound is differentiated from analogs by its substitution pattern, cyclopropane ring, and stereochemistry. Below is a comparative analysis with closely related compounds:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents (Position, Group) | Ring Type | Key Features |
|---|---|---|---|---|
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide (Target Compound) | Not specified | Piperidin-4-yl, cyclopropyl | Piperidine (6) | (S)-2-amino-3-methyl-butyryl, cyclopropane in acetamide |
| N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide | C₁₄H₂₇N₃O₂ | Piperidin-3-ylmethyl, methyl | Piperidine (6) | Methyl substituent at N-position, reduced steric bulk |
| N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-cyclopropylacetamide | Not specified | Pyrrolidin-3-ylmethyl, cyclopropyl | Pyrrolidine (5) | 5-membered ring, altered conformational flexibility |
| N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide | C₁₅H₂₈N₃O₂ | Piperidin-3-yl, isopropyl | Piperidine (6) | Isopropyl group enhances lipophilicity, (R)-configuration at piperidine |
| (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide | Not specified | Cyclohexyl, cyclopropyl | Cyclohexane (6) | Non-piperidine scaffold, cyclohexane backbone |
Sources :
Key Observations:
Ring Size and Conformation: The target compound’s 6-membered piperidine ring contrasts with pyrrolidine analogs (5-membered), which may alter binding pocket compatibility in biological systems .
Substituent Effects: The cyclopropane ring in the target compound introduces rigidity and may enhance metabolic stability compared to methyl or ethyl substituents (e.g., N-methyl-acetamide derivatives) .
Stereochemical Considerations: The (S)-configuration in the 2-amino-3-methyl-butyryl moiety is conserved across analogs, suggesting its critical role in chiral recognition .
Pharmacological and Stability Insights
While direct pharmacological data for the target compound are absent, cyclopropane-containing analogs like cyclopropylfentanyl (a structurally distinct but cyclopropane-modified opioid) demonstrate enhanced stability due to the ring’s strain resistance and resistance to enzymatic degradation . This suggests that the cyclopropane in the target compound may similarly confer stability advantages, though further validation is required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
